

"TRPV1 antagonist 9" chemical structure and properties

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An In-depth Technical Guide to TRPV1 Antagonist 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of **TRPV1** antagonist **9**, a potent and orally active antagonist of the Transient Receptor Potential Vanilloid **1** (TRPV1) channel.

Chemical Structure and Properties

TRPV1 antagonist 9, also referred to as compound 13c in scientific literature, is a novel small molecule designed for the modulation of the TRPV1 receptor.

Chemical Structure:

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Physicochemical and Pharmacological Properties:



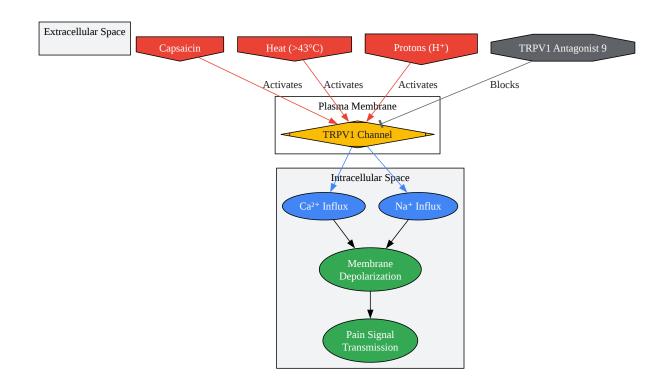
Property	Value	Reference
IUPAC Name	N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(5-(4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide	[1][2][3][4]
Molecular Formula	C22H19F3N6O3	[1]
Molecular Weight	472.42 g/mol	[1]
CAS Number	939040-79-6	[1][2][3][4]
In Vitro Potency		
IC50 (Capsaicin-induced Ca2+ influx in hTRPV1-CHO cells)	0.6 nM	[5][6]
IC50 (Acid-induced Ca2+ influx in hTRPV1-CHO cells)	0.8 nM	[5][6]
In Vivo Activity	Orally active, blocks capsaicin- induced flinch response in rats and causes hyperthermia.	[5][6]

Mechanism of Action and Signaling Pathway

TRPV1 is a non-selective cation channel primarily expressed in sensory neurons that is activated by various stimuli, including capsaicin, heat, and protons (acidic pH). Activation of TRPV1 leads to an influx of cations, predominantly Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.

TRPV1 antagonist **9** exerts its effect by blocking the TRPV1 channel, thereby inhibiting the influx of cations and subsequent neuronal signaling. While the exact binding site and mode of antagonism (competitive or non-competitive) for this specific compound are not definitively stated in the available literature, competitive TRPV1 antagonists are known to bind to the agonist binding site, preventing activation.



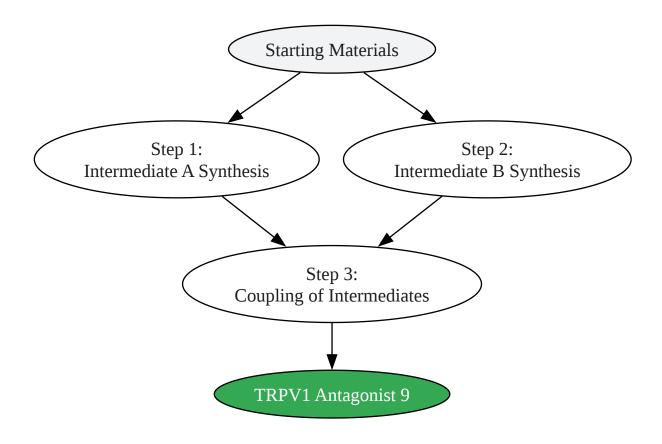


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Synthesis

The synthesis of **TRPV1** antagonist **9** is detailed in the primary literature and involves a multistep process. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the cited literature.





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Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **TRPV1** antagonist 9.

In Vitro: Calcium Influx Assay in hTRPV1-CHO Cells

This assay measures the ability of a compound to inhibit the influx of calcium into Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel, following stimulation by an agonist like capsaicin or acid.

Materials:

- CHO cells stably expressing human TRPV1 (hTRPV1-CHO)
- Cell culture medium (e.g., DMEM/F-12)
- Fura-2 AM or Fluo-4 AM calcium indicator dye

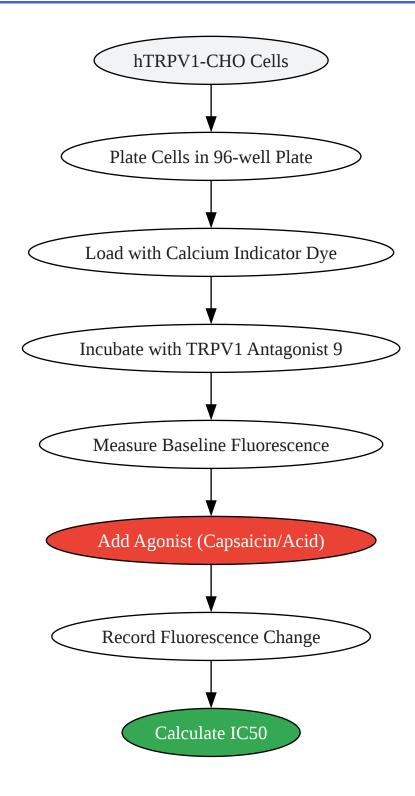


- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Capsaicin or acidic solution (agonist)
- TRPV1 antagonist 9 (test compound)
- 96-well black-walled, clear-bottom microplates
- Fluorescence plate reader (e.g., FLIPR or FlexStation)

Protocol:

- Cell Culture: Culture hTRPV1-CHO cells in appropriate medium at 37°C and 5% CO2.
- Cell Plating: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Dye Loading: Wash the cells with assay buffer and then incubate with a solution of Fura-2
 AM or Fluo-4 AM in assay buffer for 60 minutes at 37°C.
- Compound Incubation: Wash the cells to remove excess dye and then add assay buffer containing various concentrations of TRPV1 antagonist 9 or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).
- Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
- Agonist Addition: Add the agonist (capsaicin or acidic solution) to the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percent inhibition of the agonist-induced calcium influx for each concentration of the antagonist. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.





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In Vivo: Capsaicin-Induced Flinching Model in Rats

This model assesses the analgesic potential of a compound by measuring its ability to reduce the nociceptive behavior (flinching) induced by an injection of capsaicin into the paw of a rat.



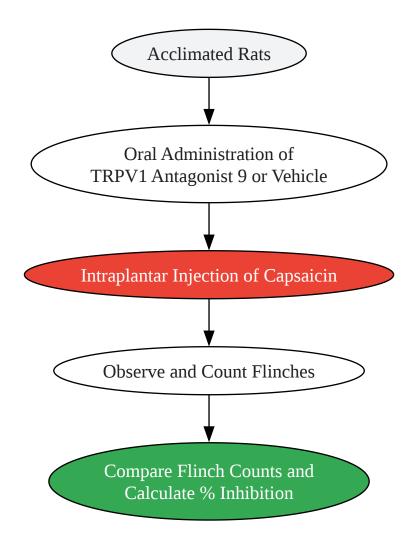
Materials:

- Male Sprague-Dawley rats
- TRPV1 antagonist 9 (test compound)
- Vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80 in water)
- Capsaicin solution (e.g., 1.6% in 10% ethanol, 10% Tween 80, and 80% saline)
- · Observation chambers with a clear floor
- Video recording equipment (optional)

Protocol:

- Animal Acclimation: Acclimate rats to the testing environment for several days prior to the experiment.
- Compound Administration: Administer **TRPV1 antagonist 9** or vehicle control orally (p.o.) at a predetermined time before the capsaicin challenge.
- Capsaicin Challenge: At the appropriate time post-compound administration, inject a small volume (e.g., 50 μL) of capsaicin solution into the plantar surface of one hind paw.
- Observation: Immediately place the rat in an observation chamber and record the number of flinches (rapid, brief withdrawals or flexions of the injected paw) over a set period (e.g., 5 minutes).
- Data Analysis: Compare the number of flinches in the antagonist-treated groups to the vehicle-treated group. Calculate the percent inhibition of the flinching response.





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Conclusion

TRPV1 antagonist 9 is a highly potent and orally active antagonist of the TRPV1 channel. Its ability to effectively block capsaicin- and acid-induced activation in vitro and reduce nociceptive responses in vivo highlights its potential as a valuable research tool and a lead compound for the development of novel analgesics. Further investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its therapeutic potential.

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